Chemical structure and properties of 2-Amino-N-[3-(dimethylamino)propyl]benzamide
Chemical structure and properties of 2-Amino-N-[3-(dimethylamino)propyl]benzamide
An In-Depth Technical Guide to 2-Amino-N-[3-(dimethylamino)propyl]benzamide
Abstract: This technical guide provides a comprehensive scientific overview of 2-Amino-N-[3-(dimethylamino)propyl]benzamide, a molecule of significant interest in medicinal chemistry and materials science. This document delves into its chemical structure, physicochemical properties, validated synthesis protocols, and spectroscopic characterization. Furthermore, it contextualizes the compound's potential by exploring the established biological activities and pharmacological profiles of the broader 2-aminobenzamide class of molecules. Detailed experimental and analytical workflows are provided to support researchers, scientists, and drug development professionals in their research and development endeavors.
Molecular Identity and Structure
2-Amino-N-[3-(dimethylamino)propyl]benzamide is a substituted benzamide featuring a primary aromatic amine and a tertiary aliphatic amine, making it a trifunctional molecule with distinct chemical properties.
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IUPAC Name: 2-amino-N-[3-(dimethylamino)propyl]benzamide[1]
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CAS Number: 6725-12-8[2]
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Molecular Formula: C₁₂H₁₉N₃O[1]
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Canonical SMILES: CN(C)CCCNC(=O)C1=CC=CC=C1N
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InChI: InChI=1S/C12H19N3O/c1-15(2)8-4-7-14-12(16)10-6-3-5-9-11(10)13/h3,5-6,9H,4,7-8,13H2,1-2H3,(H,14,16)[1]
Caption: 2D Chemical Structure of 2-Amino-N-[3-(dimethylamino)propyl]benzamide.
Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is fundamental for predicting its behavior in biological systems and for designing appropriate experimental conditions. While extensive experimentally derived data for this specific molecule is sparse, computed properties provide valuable predictive insights.
| Property | Value | Source |
| Molecular Weight | 221.30 g/mol | [1][2] |
| XLogP3-AA | 1.3 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 5 | [1] |
| Topological Polar Surface Area | 72.4 Ų | [1] |
| Exact Mass | 221.152812238 Da | [1] |
| Aqueous Solubility | Predicted to be higher than simple benzamides due to the hydrophilic dimethylaminopropyl side chain. | [3] |
| pKa | The primary aromatic amine is weakly basic, while the tertiary aliphatic amine is more strongly basic. The amide proton is weakly acidic. | [3] |
Synthesis and Purification
The synthesis of N-substituted 2-aminobenzamides is reliably achieved through the reaction of isatoic anhydride with a primary amine. This method is characterized by its operational simplicity, generally good yields, and the clean evolution of carbon dioxide gas, which drives the reaction to completion.[4]
Causality of Experimental Design
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Reactant Choice: Isatoic anhydride serves as a stable and safe precursor to the highly reactive 2-aminobenzoyl moiety. Its use circumvents the need to handle potentially unstable intermediates.
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Amine Partner: 3-(Dimethylamino)-1-propylamine provides the N-substituted side chain. The primary amine of this molecule selectively attacks the carbonyl group of the isatoic anhydride.
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Solvent System: Anhydrous dimethylformamide (DMF) is an ideal solvent as it effectively dissolves the reactants and can be heated to the moderate temperatures (80-90 °C) required to facilitate the decarboxylation step without significant side reactions.[4]
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Purification Strategy: A standard aqueous workup with ethyl acetate extraction is effective for removing water-soluble impurities. The basic nature of the tertiary amine allows for potential acid-base extraction for further purification. For achieving high purity, recrystallization or silica gel column chromatography are the methods of choice.[4]
Step-by-Step Synthesis Protocol
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Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve isatoic anhydride (1.0 equivalent) in anhydrous DMF.
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Amine Addition: Slowly add 3-(dimethylamino)-1-propylamine (1.1 equivalents) to the solution dropwise. An exothermic reaction and evolution of CO₂ gas will be observed.
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Reaction: Heat the mixture to 80-90 °C and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Workup: After cooling to room temperature, pour the reaction mixture into deionized water. Extract the aqueous phase three times with ethyl acetate.
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Washing: Combine the organic layers and wash with brine to remove residual water and DMF.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the crude solid by recrystallization from an ethyl acetate/hexane solvent system or by column chromatography on silica gel.
Caption: Experimental workflow for the synthesis and purification of the target compound.
Spectroscopic Analysis
While direct experimental spectra are not widely published, a robust prediction of the key spectroscopic features can be derived from the analysis of its constituent functional groups and data from analogous compounds.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons (a complex multiplet pattern between 6.5-7.8 ppm), a broad singlet for the primary amine (-NH₂) protons, a triplet for the amide (-NH-) proton, and characteristic signals for the propyl chain, including two triplets and a multiplet, along with a sharp singlet for the two methyl groups of the dimethylamino moiety.
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¹³C NMR (Predicted): The carbon NMR will feature signals in the aromatic region (115-150 ppm), a carbonyl signal for the amide (~168 ppm), and several signals in the aliphatic region corresponding to the carbons of the propyl chain and the dimethylamino group.
Mass Spectrometry (MS)
Under electron ionization (EI), the molecule is expected to show a clear molecular ion peak [M]⁺ at m/z 221. The most prominent fragmentation pathway would involve the cleavage of the amide C-N bond, leading to characteristic daughter ions corresponding to the 2-aminobenzoyl cation and the N-[3-(dimethylamino)propyl] fragment.[5]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following key absorption bands:
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N-H Stretching: Two distinct bands around 3350-3450 cm⁻¹ for the primary amine (-NH₂) and a band around 3300 cm⁻¹ for the secondary amide (-NH-).
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C=O Stretching: A strong absorption band around 1640-1680 cm⁻¹ corresponding to the amide carbonyl group.
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C-H Stretching: Bands below 3000 cm⁻¹ for the aliphatic C-H bonds and above 3000 cm⁻¹ for the aromatic C-H bonds.
Biological and Pharmacological Context
While 2-Amino-N-[3-(dimethylamino)propyl]benzamide itself does not have an extensive body of published biological data, the 2-aminobenzamide scaffold is a well-recognized pharmacophore present in numerous biologically active molecules.[3] Insights from these related compounds provide a strong rationale for its investigation in several therapeutic areas.
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Antimicrobial and Antifungal Activity: Numerous derivatives of 2-aminobenzamide have demonstrated significant activity against various strains of bacteria and fungi.[6][7] The specific substitutions on the benzamide scaffold are crucial in determining the spectrum and potency of this activity.
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Anticancer Potential (PARP Inhibition): The isomer 3-aminobenzamide is a well-known inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair.[3] PARP inhibitors are a clinically validated class of anticancer agents. The 2-aminobenzamide scaffold is also actively being explored for its PARP inhibitory potential, suggesting a plausible, though unconfirmed, avenue of investigation for this molecule in oncology.[3]
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Insecticidal Activity: Chlorinated and methylated derivatives of 2-aminobenzamide serve as key intermediates in the synthesis of highly effective insecticides, such as chlorantraniliprole.[8][9] This highlights the utility of this chemical class in agrochemical development.
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Antiproliferative and DNA Binding: The N,N-dimethylaminopropyl side chain itself is a key feature in certain pentacyclic benzimidazole derivatives that exhibit potent antiproliferative activity. This activity is linked to their function as DNA binders and intercalating agents.[10]
Caption: Potential mechanism of action via PARP inhibition for 2-aminobenzamide derivatives.
Analytical Methodologies
For applications in drug development, including pharmacokinetic studies and quality control, a robust and sensitive analytical method is essential. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying such molecules in complex biological matrices.[11]
Step-by-Step Analytical Protocol
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Sample Preparation (Protein Precipitation):
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Pipette 100 µL of plasma sample into a microcentrifuge tube.
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Add 10 µL of an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
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Add 300 µL of cold acetonitrile to precipitate proteins.
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Vortex for 30 seconds, then centrifuge at 14,000 rpm for 10 minutes.
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Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
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Reconstitute the residue in 100 µL of the mobile phase.[11]
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LC-MS/MS Conditions:
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Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.
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Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
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Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
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Ionization: Electrospray Ionization (ESI) in positive mode.
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Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for the analyte and internal standard.
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Caption: Workflow for the quantitative analysis of the target compound in a biological matrix.
References
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2-Amino-4-[3-(dimethylamino)propyl]benzamide. PubChem, National Center for Biotechnology Information. [Link]
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2-Amino-N,3-dimethylbenzamide. Chemsrc. [Link]
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2-amino-N,3-dimethylbenzamide. PubChem, National Center for Biotechnology Information. [Link]
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2-Amino-N,3-dimethylbenzamide. National Center for Biotechnology Information (PMC). [Link]
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Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. ResearchGate. [Link]
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An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. IndiaMART. [Link]
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AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE. WIPO Patentscope. [Link]
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Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI. [Link]
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(PDF) 2-Amino-N,3-dimethyl-benzamide. ResearchGate. [Link]
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Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. MDPI. [Link]
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[Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry]. PubMed. [Link]
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Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. [Link]
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N-[3-(dimethylamino)propyl]-N-methylbenzamide - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
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Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. ResearchGate. [Link]
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Determination of Dimethylaminopropylamine in Alkylaminoamides by High-Performance Liquid Chromatography. ResearchGate. [Link]
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2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. MDPI. [Link]
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Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]
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Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. PubMed. [Link]
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